Cas no 2034271-24-2 (N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide)

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide moiety linked to a 1,2,3-triazole ring via a methylene bridge. This structure confers potential utility in medicinal chemistry and materials science due to its dual thiophene motifs and triazole spacer, which may enhance binding affinity and electronic properties. The compound's modular design allows for further functionalization, making it a versatile intermediate in drug discovery, particularly for targeting biologically relevant pathways. Its well-defined synthetic route ensures reproducibility, while its stability under standard conditions facilitates handling and storage. Researchers may explore its applications in small-molecule inhibitors, optoelectronic materials, or as a scaffold for bioactive derivatives.
N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide structure
2034271-24-2 structure
Product Name:N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide
CAS No:2034271-24-2
MF:C12H10N4OS2
MW:290.363998889923
CID:5333236
Update Time:2025-05-27

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
    • N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide
    • N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide
    • Inchi: 1S/C12H10N4OS2/c17-12(11-2-1-4-19-11)13-6-9-7-16(15-14-9)10-3-5-18-8-10/h1-5,7-8H,6H2,(H,13,17)
    • InChI Key: LSHFSQXHSHWPCK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)N1C=C(CNC(C2=CC=CS2)=O)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 331
  • XLogP3: 1.8
  • Topological Polar Surface Area: 116

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Additional information on N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide

Comprehensive Overview of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide (CAS No. 2034271-24-2)

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide, identified by its CAS No. 2034271-24-2, is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound features a unique molecular structure combining thiophene and 1,2,3-triazole moieties, which are known for their diverse biological activities and applications in drug discovery. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors or antimicrobial agents, aligning with current trends in targeting resistant pathogens and cancer therapeutics.

The compound's synthetic pathway often involves click chemistry, a popular method for constructing 1,2,3-triazole rings due to its high efficiency and selectivity. This aligns with the growing demand for green chemistry and sustainable synthesis practices, topics frequently searched in academic and industrial forums. Its thiophene-carboxamide backbone also suggests potential electronic applications, such as organic semiconductors, a hot topic in renewable energy research.

Analytical characterization of CAS No. 2034271-24-2 typically employs NMR, HPLC, and mass spectrometry, techniques widely discussed in QC/QA workflows. The compound's solubility and stability under physiological conditions are critical for its drug-likeness, a frequent query in ADMET studies. Recent publications highlight its structure-activity relationship (SAR) in modulating protein-protein interactions, a trending area in precision medicine.

From a commercial perspective, suppliers often list this compound under categories like research chemicals or building blocks for medicinal chemistry. Its patent landscape reveals filings related to neurodegenerative disease targets, reflecting broader interest in CNS drug development. Users searching for custom synthesis services or analogs with improved bioavailability will find this compound highly relevant.

Ongoing studies explore its crystal polymorphism—a key consideration in pharmaceutical formulation—and its metal-chelating properties, which could benefit catalysis research. As the scientific community prioritizes AI-driven drug design, datasets including 2034271-24-2 are increasingly valuable for machine learning models predicting novel bioactive molecules.

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